Methyl 2-(1-aminocyclopropyl)benzoate;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

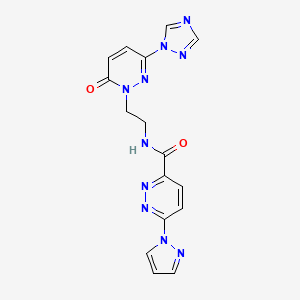

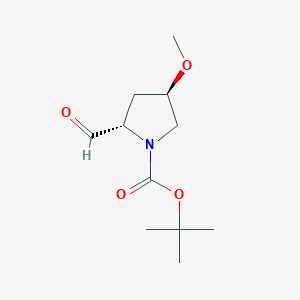

“Methyl 2-(1-aminocyclopropyl)benzoate;hydrochloride” is a chemical compound with the CAS Number: 2418723-13-2 . It has a molecular weight of 227.69 . The IUPAC name for this compound is methyl 2- (1-aminocyclopropyl)benzoate hydrochloride .

Molecular Structure Analysis

The InChI code for “Methyl 2-(1-aminocyclopropyl)benzoate;hydrochloride” is 1S/C11H13NO2.ClH/c1-14-10 (13)8-4-2-3-5-9 (8)11 (12)6-7-11;/h2-5H,6-7,12H2,1H3;1H . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis

“Methyl 2-(1-aminocyclopropyl)benzoate;hydrochloride” is a powder that is stored at room temperature .Applications De Recherche Scientifique

Anti-Inflammatory Activity

Research by Osarumwense Peter Osarodion (2020) on heterocyclic compounds, which share structural similarities with Methyl 2-(1-aminocyclopropyl)benzoate hydrochloride, demonstrated significant anti-inflammatory activity. These compounds, through various synthetic routes, have shown higher anti-inflammatory activity than standard drugs like Indomethacin. This suggests potential applications of Methyl 2-(1-aminocyclopropyl)benzoate hydrochloride in developing new anti-inflammatory agents (Osarumwense Peter Osarodion, 2020).

Anxiolytic Properties

A study by R. Trullás et al. (1989) found that 1-aminocyclopropanecarboxylic acid, a compound structurally related to Methyl 2-(1-aminocyclopropyl)benzoate hydrochloride, acts as a partial agonist at strychnine-insensitive glycine receptors and exhibits anxiolytic properties. This indicates the potential use of Methyl 2-(1-aminocyclopropyl)benzoate hydrochloride in researching new anxiolytic drugs (R. Trullás, B. Jackson, P. Skolnick, 1989).

Photopolymerization

Y. Guillaneuf et al. (2010) described the synthesis of a new alkoxyamine bearing a chromophore group, which could serve as a photoiniferter, decomposing under UV irradiation to generate alkyl and nitroxide radicals. This highlights the potential application of Methyl 2-(1-aminocyclopropyl)benzoate hydrochloride in photopolymerization processes, where its structure could be used to initiate polymerization under light exposure (Y. Guillaneuf et al., 2010).

Synthesis of Cyclopropylamines

Research by R. Sakae et al. (2014) developed a copper-catalyzed aminoboration of methylenecyclopropanes, providing a direct route to (borylmethyl)cyclopropylamines. These compounds can serve as building blocks for potential antidepressants, indicating the role of Methyl 2-(1-aminocyclopropyl)benzoate hydrochloride in synthesizing novel cyclopropylamine-based drugs (R. Sakae et al., 2014).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These statements provide guidance on how to handle the compound safely.

Propriétés

IUPAC Name |

methyl 2-(1-aminocyclopropyl)benzoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2.ClH/c1-14-10(13)8-4-2-3-5-9(8)11(12)6-7-11;/h2-5H,6-7,12H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDRXQYOIJMRZNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C2(CC2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(1-aminocyclopropyl)benzoate hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-Chlorophenoxy)methyl]-4-methoxybenzohydrazide](/img/structure/B2569546.png)

![6-(3-methoxypropyl)-4,7,8-trimethyl-2-[(E)-3-phenylprop-2-enyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2569550.png)

![8-((2,4-Dimethylphenyl)sulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2569553.png)

![1,7-dimethyl-9-(2-phenylethyl)-3-(2-piperidin-1-ylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2569555.png)

![methyl 4-(2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamido)benzoate](/img/structure/B2569558.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-phenoxyacetamide](/img/structure/B2569563.png)